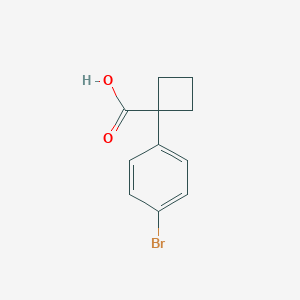

1-(4-Bromophenyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIJQWZBHQMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588137 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-49-2 | |

| Record name | 1-(4-Bromophenyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarboxylic Acid (CAS 151157-49-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document outlines its physicochemical properties, spectroscopic profile, a plausible synthetic route, and its emerging role in the development of novel bioactive molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 151157-49-2 | Multiple |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| Monoisotopic Mass | 253.99425 Da | [1] |

| Predicted XlogP | 3.0 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined. The related compound, 1-(4-chlorophenyl)cyclobutanecarboxylic acid, has a melting point of 80-82°C.[2] | Benchchem[2] |

| Boiling Point | Not determined | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Low solubility in water is predicted. | General chemical principles |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is a prediction based on the analysis of its structural fragments and comparison with similar compounds.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.50-7.60 | Doublet | 2H | Aromatic protons ortho to Bromine |

| 7.35-7.45 | Doublet | 2H | Aromatic protons meta to Bromine |

| 2.80-3.00 | Multiplet | 2H | Cyclobutane -CH₂- |

| 2.40-2.60 | Multiplet | 2H | Cyclobutane -CH₂- |

| 1.90-2.10 | Multiplet | 2H | Cyclobutane -CH₂- |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~145 | Aromatic C-Br |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~122 | Aromatic C-C |

| ~55 | Quaternary Cyclobutane C |

| ~35 | Cyclobutane -CH₂- |

| ~18 | Cyclobutane -CH₂- |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1590, ~1480 | Medium | Aromatic C=C stretch |

| ~1070 | Strong | C-Br stretch |

Mass Spectrometry (Predicted)

The predicted mass spectrum shows several key adducts.

| Adduct | m/z |

| [M+H]⁺ | 255.00153 |

| [M+Na]⁺ | 276.98347 |

| [M-H]⁻ | 252.98697 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Plausible synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

4-Bromophenylacetic acid

-

1,3-Dibromopropane

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-bromophenylacetic acid in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

Two equivalents of LDA solution are added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the dianion.

-

One equivalent of 1,3-dibromopropane is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with 1 M HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its structural analogs have shown promise as inhibitors of 3-hydroxykynurenine transaminase (3HKT) in mosquitoes, such as Anopheles gambiae, the primary vector for malaria.[2]

Signaling Pathway: Inhibition of 3-Hydroxykynurenine Transaminase

3-HKT is a crucial enzyme in the tryptophan metabolism pathway in mosquitoes. It detoxifies the potentially harmful metabolite 3-hydroxykynurenine (3-HK) by converting it to the stable xanthurenic acid. Inhibition of this enzyme leads to the accumulation of 3-HK, which can cause oxidative stress and is lethal to mosquito larvae. This makes 3-HKT a promising target for the development of novel larvicides.

Caption: Inhibition of the 3-HKT detoxification pathway.

Experimental Workflow: 3-HKT Inhibition Assay

A typical workflow to assess the inhibitory potential of compounds like this compound against the 3-HKT enzyme involves several key steps.

Caption: Experimental workflow for 3-HKT inhibition screening.

Safety and Handling

Based on available safety data sheets, this compound should be handled with standard laboratory precautions. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a dry powder or carbon dioxide extinguisher. Dispose of the compound as special waste in accordance with local regulations.

Conclusion

This compound is a promising chemical intermediate with significant applications in the synthesis of novel therapeutic agents and agrochemicals. While a comprehensive experimental characterization is still emerging, its structural features and the biological activity of its analogs highlight its potential for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the utility of this compound in their work. Further experimental validation of its physicochemical and spectroscopic properties is encouraged.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, a chemical scaffold of significant interest in medicinal chemistry and agrochemical research.[1] The document details quantitative data, experimental protocols for property determination, and logical diagrams to illustrate key concepts.

Core Physicochemical Data

The structural features of this compound—a brominated aromatic ring, a cyclobutane ring, and a carboxylic acid group—confer a unique set of properties crucial for its application as an intermediate in the synthesis of novel bioactive molecules.[1] The following table summarizes its key physicochemical parameters.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₁BrO₂ | --- | [2][3][4] |

| Molecular Weight | 255.11 g/mol | --- | [2][4][5][6] |

| Appearance | White to off-white solid | Qualitative | [2] |

| Boiling Point | 367.3 ± 35.0 °C | Predicted | [2][4] |

| Density | 1.574 ± 0.06 g/cm³ | Predicted | [2][4] |

| pKa | 4.26 ± 0.20 | Predicted | [2][4] |

| XlogP | 3.0 | Predicted | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry | --- | [2][4][5] |

Structural and Chemical Identifiers

| Identifier | Value |

| CAS Number | 151157-49-2 |

| InChI | InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)[2][3][4] |

| InChIKey | CZCIJQWZBHQMNS-UHFFFAOYSA-N[2][3][4] |

| SMILES | C1(C2=CC=C(Br)C=C2)(C(O)=O)CCC1[2][3][4] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. The following are standard high-precision protocols applicable to carboxylic acids like this compound.

Potentiometric titration is a highly accurate technique for determining the dissociation constant of an acid.[7] The process involves titrating a solution of the acid with a strong base and monitoring the change in pH.

Methodology:

-

Preparation: A precise weight of this compound is dissolved in a known volume of deionized water. If solubility is low, a water/co-solvent mixture may be used.[7] A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared.[7]

-

Titration: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution to monitor the pH continuously.[7]

-

Data Collection: The NaOH titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the solution to equilibrate.[7]

-

Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa is determined from this curve; it is the pH at which half of the acid has been neutralized (the half-equivalence point).[7]

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.[7]

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.[7]

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[7]

-

Separation: After agitation, the suspension is allowed to settle. The undissolved solid is then removed by filtration or centrifugation, yielding a clear, saturated solution.[7]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This measured concentration represents the solubility of the compound at that specific temperature.[7]

Structure-Property Relationships

The physicochemical properties of this compound are a direct consequence of its molecular structure. The interplay between its functional groups and rings dictates its behavior in various chemical and biological systems.

-

Carboxyl Group (-COOH): This polar group is responsible for the compound's acidic nature (pKa). It can act as a hydrogen bond donor and acceptor, which is a critical factor influencing its melting point and solubility in polar solvents.[8]

-

Bromophenyl Group (-C₆H₄Br): This large, nonpolar aromatic component contributes significantly to the molecule's lipophilicity, as indicated by the predicted XlogP value. This feature governs its solubility in nonpolar organic solvents and its potential to interact with hydrophobic pockets in biological targets.

-

Cyclobutane Ring (-C₄H₇-): The strained, non-planar cyclobutane ring provides a rigid scaffold, influencing the overall three-dimensional shape of the molecule. This defined conformation is often explored in drug design to achieve specific binding geometries with protein targets.[1]

References

- 1. This compound|Research Compound [benchchem.com]

- 2. This compound | 151157-49-2 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C11H11BrO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 151157-49-2 [chemicalbook.com]

- 5. 151157-49-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:151157-49-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of 1-(4-Bromophenyl)cyclobutanecarboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is summarized in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided. Furthermore, a potential signaling pathway associated with the biological activity of structurally similar compounds is visualized.

Molecular Structure and Properties

This compound is a halogenated aromatic carboxylic acid with a cyclobutane moiety. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-bromophenyl)cyclobutane-1-carboxylic acid | [1] |

| CAS Number | 151157-49-2 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |

| Molecular Weight | 255.11 g/mol | [1][2] |

| Canonical SMILES | C1CC(C1)(C(=O)O)C2=CC=C(C=C2)Br | [3] |

| InChI | InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) | [3] |

| Predicted XlogP | 3.0 | [3] |

| Monoisotopic Mass | 253.99425 Da | [3] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to Br) | 7.40 - 7.60 | Doublet | 2H |

| Aromatic (meta to Br) | 7.20 - 7.40 | Doublet | 2H |

| Cyclobutane CH₂ (α) | 2.50 - 2.80 | Multiplet | 2H |

| Cyclobutane CH₂ (β) | 1.80 - 2.20 | Multiplet | 4H |

| Carboxylic Acid OH | 10.0 - 13.0 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 175 - 185 |

| Aromatic (C-Br) | 120 - 125 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-C) | 140 - 145 |

| Quaternary Cyclobutane (C) | 45 - 55 |

| Cyclobutane (CH₂) | 20 - 35 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Br (Aryl Halide) | 1000 - 1100 | Medium |

Mass Spectrometry

| Ion | Predicted m/z |

| [M]+ | 254/256 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br) |

| [M-COOH]+ | 209/211 |

| [C₇H₆Br]+ | 170/172 |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the known synthesis of the analogous 1-(4-chlorophenyl)cyclobutane nitrile, followed by hydrolysis.

Synthesis of 1-(4-Bromophenyl)cyclobutane-1-carbonitrile

This procedure is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.

Materials:

-

4-Bromobenzyl cyanide

-

Sodium hydride (NaH)

-

Dry Dimethyl sulfoxide (DMSO)

-

1,3-Dibromopropane

-

Dichloromethane

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

A suspension of sodium hydride in dry DMSO is prepared in a flask under an inert atmosphere (e.g., argon).

-

A solution of 4-bromobenzyl cyanide in dry DMSO is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for 30 minutes.

-

A solution of 1,3-dibromopropane in dry DMSO is then added dropwise, maintaining the temperature between 25-30°C.

-

After the addition is complete, the mixture is stirred for an additional 40 minutes.

-

The reaction is quenched by pouring the mixture into ice water.

-

The aqueous mixture is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.

-

The crude product can be further purified by distillation under high vacuum.

Hydrolysis of 1-(4-Bromophenyl)cyclobutane-1-carbonitrile to this compound

Materials:

-

1-(4-Bromophenyl)cyclobutane-1-carbonitrile

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Sodium hydroxide (for neutralization)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

The 1-(4-bromophenyl)cyclobutane-1-carbonitrile is refluxed with an excess of a strong acid solution (e.g., 50% H₂SO₄ or concentrated HCl).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled and then carefully poured onto crushed ice.

-

The precipitated crude carboxylic acid is collected by filtration.

-

Alternatively, the cooled reaction mixture can be neutralized with a base (e.g., NaOH) and then acidified to precipitate the product.

-

The crude product is then dissolved in a suitable organic solvent, such as diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides insights into its potential applications.

Larvicidal Activity through Inhibition of 3-Hydroxykynurenine Transaminase (3HKT)

Close structural analogs of this compound have been identified as potent inhibitors of 3-hydroxykynurenine transaminase (3HKT) in Anopheles gambiae, the primary vector for malaria.[4] 3HKT is a crucial enzyme in the metabolic pathway that leads to the formation of xanthurenic acid, which is essential for the mosquito's vision and survival. Inhibition of this enzyme disrupts the mosquito's life cycle, presenting a potential strategy for vector control.[4]

The proposed mechanism involves the binding of the inhibitor to the active site of the 3HKT enzyme, preventing the transamination of 3-hydroxykynurenine. This leads to a buildup of the substrate and a deficiency in xanthurenic acid, ultimately resulting in larval mortality.

Potential in Cancer and Inflammatory Diseases

Patents have been filed for cyclobutyl carboxylic acid derivatives for their potential use in treating hyperproliferative disorders, such as cancer, as well as inflammatory and autoimmune diseases.[4] The bromophenyl group is known to interact with various enzymes and receptors, and the carboxylic acid group can form hydrogen bonds, influencing the structure and function of target molecules. This suggests that this compound could be a valuable scaffold for the development of novel therapeutics in these areas, potentially through the inhibition of kinases or other signaling proteins involved in cell proliferation and inflammation.

Conclusion

This compound is a compound with significant potential for further research and development in medicinal chemistry and agrochemical science. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a range of possible biological activities. The inhibition of 3HKT by close analogs highlights a promising avenue for the development of novel larvicides. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic and practical potential.

References

Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-Bromophenyl)cyclobutanecarboxylic acid, a valuable intermediate in medicinal chemistry and agrochemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed projection of its spectroscopic data based on the analysis of its constituent chemical moieties: the 4-bromophenyl group and the 1-carboxycyclobutane substituent. This information is supplemented with generalized experimental protocols for its synthesis and spectroscopic analysis, offering a robust resource for researchers working with this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the respective functional groups and structural motifs.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.50 | Doublet | 2H | Aromatic (Ha) |

| ~7.35 | Doublet | 2H | Aromatic (Hb) |

| ~2.7-2.9 | Multiplet | 2H | Cyclobutane (-CH₂) |

| ~2.4-2.6 | Multiplet | 2H | Cyclobutane (-CH₂) |

| ~2.0-2.2 | Multiplet | 2H | Cyclobutane (-CH₂) |

Note: The aromatic protons are expected to present as an AA'BB' system, which at lower field strengths may appear as two distinct doublets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~180-185 | Carboxylic Acid (-C OOH) |

| ~140-145 | Aromatic (Quaternary -C-C=O) |

| ~132 | Aromatic (-CH) |

| ~130 | Aromatic (-CH) |

| ~122 | Aromatic (Quaternary -C-Br) |

| ~50-55 | Cyclobutane (Quaternary) |

| ~30-35 | Cyclobutane (-CH₂) |

| ~15-20 | Cyclobutane (-CH₂) |

Note: The chemical shift of the carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[1]

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| ~3030 | Medium | Aromatic C-H stretch |

| 2850-2990 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch of carboxylic acid (dimer) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretches |

| ~1420 | Medium | O-H bend |

| ~1250 | Strong | C-O stretch |

| 810-840 | Strong | p-Disubstituted C-H out-of-plane bend |

| 500-600 | Medium | C-Br stretch |

Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[2] The strong band in the 810-840 cm⁻¹ range is indicative of 1,4- (or para-) substitution on the benzene ring.[3][4]

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 254/256 | Molecular ion peak (M⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 209/211 | Loss of COOH radical. |

| 183/185 | Loss of the cyclobutane ring. |

| 175 | Loss of Br radical from the molecular ion. |

| 156/158 | Bromobenzene cation radical. |

| 77 | Phenyl cation. |

Note: The presence of a bromine atom is readily identified by the pair of peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2).[5] Fragmentation is expected to involve the loss of the bromine atom, the carboxylic acid group, and cleavage of the cyclobutane ring.[6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Alkylation of a Phenylacetic Acid Derivative

A common route to 1-arylcyclobutanecarboxylic acids involves the alkylation of an arylacetonitrile or arylacetate with 1,3-dihalopropane, followed by hydrolysis.

-

Deprotonation: To a solution of 4-bromophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Cycloalkylation: 1,3-Dibromopropane is added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The resulting 1-(4-bromophenyl)cyclobutanecarbonitrile is then subjected to vigorous acidic or basic hydrolysis. For example, refluxing with a concentrated solution of H₂SO₄ or NaOH.

-

Work-up and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to be acidic, leading to the precipitation of the carboxylic acid. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocol

-

Sample Preparation:

-

NMR: A small amount of the purified solid (~5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

IR: A small amount of the solid is mixed with KBr powder and pressed into a pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.

-

MS: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or the solid can be analyzed directly by EI.

-

-

Data Acquisition: The prepared samples are analyzed using standard NMR, FTIR, and Mass Spectrometers.

-

Data Processing: The resulting spectra are processed using appropriate software to identify chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized compound like this compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. asdlib.org [asdlib.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a polar carboxylic acid group and a nonpolar bromophenylcyclobutane moiety, results in a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its synthesis, purification, formulation, and application in research and development. This guide outlines the predicted solubility of this compound, provides a detailed experimental protocol for its determination, and illustrates the general workflow for solubility testing.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses both a polar, hydrophilic region (the carboxylic acid group) and a large, nonpolar, hydrophobic region (the bromophenyl and cyclobutane rings). The overall solubility will therefore depend on the balance between these two competing characteristics when interacting with a given solvent.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents. However, the significant nonpolar portion of the molecule suggests good solubility in less polar or nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with these solvents. However, the large nonpolar backbone may limit miscibility at very high concentrations. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate | High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the carboxylic acid group, while also being able to solvate the nonpolar part of the molecule. DMSO is a particularly strong solvent for a wide range of organic compounds. |

| Nonpolar | Dichloromethane (DCM), Toluene, Hexane | Moderate to Low | Dichloromethane, being a relatively polar nonpolar solvent, is likely to be a good solvent. Solubility is expected to decrease in less polar solvents like toluene and hexane, as the interactions with the nonpolar part of the molecule will be dominant, but these solvents cannot effectively solvate the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area and facilitate dissolution.

-

Addition of Excess Solute: Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath (e.g., 25 °C). Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound in the saturated solution.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for a qualitative solubility test and the synthesis pathway for a related compound, which provides context for the types of solvents that might be used in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1-(4-bromophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and supported by data from analogous transformations, offering a robust framework for its synthesis.

Introduction

This compound (CAS No. 151157-49-2) is a key intermediate in the synthesis of various biologically active molecules.[1] Its rigid cyclobutane scaffold and the presence of a synthetically versatile bromine atom on the phenyl ring make it an attractive starting material for the development of novel therapeutics. This guide outlines two principal and reliable synthetic pathways for its preparation, starting from commercially available materials.

Synthetic Pathways

Two primary routes for the synthesis of this compound have been identified and are detailed below.

Route 1: Cycloalkylation of 4-Bromophenylacetonitrile

This pathway involves the formation of the cyclobutane ring by dialkylation of 4-bromophenylacetonitrile with a 1,3-dihalopropane, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Caption: Synthetic pathway starting from 4-Bromophenylacetonitrile.

Route 2: Malonic Ester Synthesis

This classic approach utilizes the alkylation of a malonic ester derivative with 4-bromobenzyl halide, followed by cyclization with a 1,2-dihaloethane and subsequent hydrolysis and decarboxylation.

Caption: Synthetic pathway via Malonic Ester route.

Data Presentation

The following tables summarize the key starting materials and expected yields for the synthetic routes described.

Table 1: Starting Materials and Intermediates

| Compound Name | Starting Material for | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromophenylacetonitrile | Route 1 | 16532-79-9 | C₈H₆BrN | 196.04 |

| 1,3-Dibromopropane | Route 1 | 109-64-8 | C₃H₆Br₂ | 201.89 |

| 1-(4-Bromophenyl)cyclobutanecarbonitrile | Route 1 (Intermediate) | 485828-58-8 | C₁₁H₁₀BrN | 236.11 |

| Diethyl malonate | Route 2 | 105-53-3 | C₇H₁₂O₄ | 160.17 |

| 4-Bromobenzyl bromide | Route 2 | 589-15-1 | C₇H₆Br₂ | 249.93 |

| 1,2-Dibromoethane | Route 2 | 106-93-4 | C₂H₄Br₂ | 187.86 |

Table 2: Summary of Synthetic Steps and Expected Yields

| Route | Step | Reaction Type | Reported/Analogous Yield (%) |

| 1 | Formation of 1-(4-bromophenyl)cyclobutanecarbonitrile | Cycloalkylation | Not reported, analogous reactions suggest moderate to good yields. |

| 1 | Hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrile | Nitrile Hydrolysis | 75 - 80[1] |

| 2 | Formation of Diethyl (4-bromobenzyl)malonate | Alkylation | Not reported, typically high yielding. |

| 2 | Formation of Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate | Cyclization | Not reported, analogous reactions yield 53-55%.[2] |

| 2 | Hydrolysis and Decarboxylation | Saponification/Decarboxylation | Not reported, analogous reactions are generally high yielding. |

Experimental Protocols

The following are detailed experimental protocols adapted from well-established, analogous procedures.

Route 1: From 4-Bromophenylacetonitrile

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

-

Materials: 4-Bromophenylacetonitrile, 1,3-Dibromopropane, Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure (adapted from a similar alkylation[3]):

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromophenylacetonitrile (1.0 equiv).

-

Add anhydrous THF via syringe.

-

Cool the solution in an ice bath and add NaHMDS solution (2.2 equiv) dropwise. Stir for 20-30 minutes at this temperature.

-

Add 1,3-dibromopropane (1.1 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Materials: 1-(4-Bromophenyl)cyclobutanecarbonitrile, 6M Hydrochloric Acid (HCl).

-

Procedure:

-

In a round-bottom flask, combine 1-(4-bromophenyl)cyclobutanecarbonitrile and 6M HCl.

-

Heat the mixture to reflux (approximately 100°C) for 6-8 hours.[1]

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product.

-

Further purification can be achieved by recrystallization.

-

Route 2: From Diethyl Malonate

Step 1: Synthesis of Diethyl (4-Bromobenzyl)malonate

-

Materials: Diethyl malonate, 4-Bromobenzyl bromide, Sodium ethoxide (NaOEt), Absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 equiv) dropwise at room temperature.

-

After stirring for 30 minutes, add a solution of 4-bromobenzyl bromide (1.0 equiv) in ethanol dropwise.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

-

Step 2: Synthesis of Diethyl 1-(4-Bromophenyl)cyclobutane-1,1-dicarboxylate

-

Materials: Diethyl (4-bromobenzyl)malonate, 1,2-Dibromoethane, Sodium ethoxide (NaOEt), Absolute ethanol.

-

Procedure (adapted from a similar cyclization[2]):

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this, add diethyl (4-bromobenzyl)malonate (1.0 equiv) dropwise.

-

Add 1,2-dibromoethane (1.1 equiv) and heat the mixture to reflux for 4-6 hours.

-

Work-up as described in Route 2, Step 1 to isolate the crude cyclic diester.

-

Step 3: Hydrolysis and Decarboxylation

-

Materials: Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate, Potassium hydroxide (KOH), Ethanol, Water, Concentrated HCl.

-

Procedure (adapted from a similar hydrolysis/decarboxylation[4]):

-

Reflux the cyclic diester with a solution of KOH in aqueous ethanol for 2-4 hours.

-

Remove the ethanol by distillation.

-

Acidify the aqueous residue with concentrated HCl until acidic, which will precipitate the dicarboxylic acid.

-

Filter the dicarboxylic acid, wash with cold water, and dry.

-

Place the dicarboxylic acid in a distillation apparatus and heat to 160-180°C until carbon dioxide evolution ceases, effecting decarboxylation to the final product.

-

The product can be purified by distillation under reduced pressure or recrystallization.

-

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The choice of route may depend on the availability of starting materials, scale of the reaction, and desired purity. The protocols provided, based on established and analogous chemical transformations, offer a comprehensive guide for researchers in the field of drug discovery and development to access this important synthetic intermediate.

References

The Biological Frontier of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 1-(4-bromophenyl)cyclobutanecarboxylic acid represents a compelling starting point for the discovery of novel therapeutic agents. This technical guide delves into the reported and potential biological activities of its derivatives, offering a consolidated resource for researchers in medicinal chemistry and drug development. While comprehensive quantitative data for the parent molecule remains emergent, this document synthesizes available information on related compounds and outlines detailed experimental protocols to facilitate further investigation into its promising therapeutic applications, which are suggested to include anti-inflammatory, anticancer, and larvicidal activities.[1]

Quantitative Biological Activity Data

Quantitative data on the direct biological activities of this compound are not extensively available in the public domain. However, preliminary studies have indicated cytotoxic effects of some of its derivatives on various cell lines. The following table summarizes the available qualitative and quantitative data for derivatives and related compounds.

| Compound/Derivative Class | Biological Activity | Assay Type | Cell Line(s) | Quantitative Data (IC50/EC50/LC50) | Reference |

| This compound Derivatives | Cytotoxicity | Cell Viability Assay | HT-22, BV-2 | Some derivatives cytotoxic up to 10 µM | BenchChem |

| 4-Aryl-1,4-Dihydropyridines (containing 4-bromophenyl moiety) | Anticancer | Cell Viability Assay | MCF-7 | IC50 = 61.1 µM | [2] |

| Brominated Coelenteramines (containing 4-bromophenyl moiety) | Anticancer | Cell Viability Assay | Gastric, Lung Cancer Lines | IC50 = 15.2 µM and 32.6 µM, respectively | [3] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Anticancer | Growth Inhibition Assay | SNB-75 (CNS Cancer) | 38.94% PGI at 10 µM | [4] |

| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate | Anti-inflammatory | NF-κB Inhibition | RAW 264.7 | - | PubMed |

| 1,2,4-oxadiazole derivatives | Larvicidal (via 3-HKT inhibition) | Enzymatic Inhibition | Anopheles gambiae 3-HKT | IC50 values ranging from 35 to 340 μM | [5] |

Note: PGI refers to Percent Growth Inhibition.

Potential Therapeutic Applications and Associated Signaling Pathways

Derivatives of this compound have been implicated in several therapeutic areas, primarily through the modulation of key signaling pathways.

Anti-inflammatory Activity via NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[6][7][8][9][10] Its inhibition is a key strategy in the development of anti-inflammatory drugs. The structural features of this compound derivatives suggest potential interaction with components of this pathway.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Larvicidal Activity through Inhibition of 3-Hydroxykynurenine Transaminase (3HKT)

A significant area of interest for these compounds is in the control of mosquito-borne diseases. Close structural analogs have been identified as potent inhibitors of Anopheles gambiae 3-hydroxykynurenine transaminase (3HKT).[5][11][12][13] This enzyme is crucial for the detoxification of 3-hydroxykynurenine, a toxic metabolite of tryptophan.[14][15][16][17][18] Inhibition of 3HKT leads to the accumulation of this toxic metabolite, resulting in larval death.

Caption: Mechanism of larvicidal activity via 3HKT inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound derivatives.

Larvicidal Bioassay against Anopheles gambiae

This protocol is adapted from the World Health Organization (WHO) standard procedures for evaluating mosquito larvicides.[19][20][21][22][23]

Objective: To determine the lethal concentration (LC50 and LC90) of test compounds against Anopheles gambiae larvae.

Materials:

-

Third to early fourth instar larvae of Anopheles gambiae.

-

Test compounds (derivatives of this compound).

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.

-

Deionized water.

-

250 mL disposable cups or beakers.

-

Pipettes.

-

Larval food (e.g., finely ground fish food).

-

Incubator maintained at 27 ± 2 °C and 75-85% relative humidity.

Procedure:

-

Stock Solution Preparation: Prepare a 1000 ppm stock solution of the test compound in DMSO.

-

Test Concentrations: Prepare a series of dilutions from the stock solution in deionized water to achieve final concentrations ranging from 1 to 100 ppm. A negative control (deionized water) and a solvent control (DMSO at the highest concentration used in the dilutions) should be included.

-

Experimental Setup:

-

Add 99 mL of deionized water to each beaker.

-

Add 1 mL of the respective test solution dilution to each beaker to achieve the final desired concentration.

-

Introduce 25 third to early fourth instar larvae into each beaker.

-

Provide a small amount of larval food to each beaker.

-

Each concentration and control should be tested in triplicate.

-

-

Incubation: Place the beakers in an incubator under the specified conditions.

-

Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula if it is between 5% and 20%. Probit analysis is then used to determine the LC50 and LC90 values.

In Vitro 3-Hydroxykynurenine Transaminase (3HKT) Inhibition Assay

This assay determines the inhibitory potential of the compounds against the target enzyme.[5][11][12][13][24]

Objective: To determine the IC50 value of test compounds for Anopheles gambiae 3HKT.

Materials:

-

Recombinant Anopheles gambiae 3-HKT.

-

3-hydroxy-DL-kynurenine (substrate).

-

Pyridoxal-5'-phosphate (PLP, cofactor).

-

α-ketoglutarate (amino group acceptor).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Test compounds dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 365 nm.

Procedure:

-

Assay Preparation: In a 96-well plate, add the reaction buffer, PLP, α-ketoglutarate, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant 3HKT to each well to initiate the reaction. Include a control without the enzyme and a control without the test compound.

-

Substrate Addition: Add 3-hydroxy-DL-kynurenine to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

-

Measurement: The formation of xanthurenic acid is monitored by measuring the increase in absorbance at 365 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay is used to screen for inhibitors of the NF-κB signaling pathway.[8]

Objective: To evaluate the ability of test compounds to inhibit NF-κB activation.

Materials:

-

A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase), such as HEK293-NF-κB reporter cells.

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

96-well cell culture plates.

-

Reagents for the reporter gene assay (e.g., luciferase substrate).

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding TNF-α to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for an appropriate period (e.g., 6-8 hours) to allow for reporter gene expression.

-

Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.

-

Data Analysis: Measure the reporter signal (e.g., luminescence). Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.

Sphingosine-1-Phosphate (S1P) Receptor Binding Assay

This assay determines the affinity of the test compounds for S1P receptors.[25][26][27][28][29]

Objective: To determine the binding affinity (Ki) of test compounds for a specific S1P receptor subtype (e.g., S1P1).

Materials:

-

Cell membranes prepared from a cell line overexpressing the human S1P receptor of interest.

-

Radiolabeled ligand (e.g., [³H]S1P).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).

-

Test compounds at various concentrations.

-

Non-specific binding control (a high concentration of a known S1P receptor ligand).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by analyzing the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: A generalized workflow for the evaluation of novel compounds.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. While further research is required to fully elucidate the specific quantitative biological activities and mechanisms of action of its derivatives, the existing evidence points towards potential applications in the fields of inflammation, oncology, and vector control. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, paving the way for future drug discovery and development efforts.

References

- 1. This compound|Research Compound [benchchem.com]

- 2. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of 3-Hydroxykynurenine Transaminase from Aedes aegypti and Anopheles gambiae: A Mosquito-Specific Target to Combat the Transmission of Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of 3-Hydroxykynurenine Transaminase from Aedes aegypti and Anopheles gambiae: A Mosquito-Specific Target to Combat the Transmission of Arboviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. mdpi.com [mdpi.com]

- 17. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 20. gsconlinepress.com [gsconlinepress.com]

- 21. biomedres.us [biomedres.us]

- 22. academicjournals.org [academicjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Fast and low-cost evaluation of hydroxykynurenine activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

1-(4-Bromophenyl)cyclobutanecarboxylic Acid: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 1-(4-bromophenyl)cyclobutanecarboxylic acid is a recognized chemical scaffold, specific, publicly available, detailed experimental protocols for its synthesis and quantitative biological data for its direct activity against GSK-3β, IKK-β, and ROCK-1 are limited. This guide provides representative protocols and data from closely related derivatives to illustrate the potential of this scaffold in drug discovery.

Introduction

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in modern drug discovery. A key strategy in this endeavor is the exploration of unique chemical scaffolds that can serve as a foundation for the development of new drugs. The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest due to its distinct conformational properties and its ability to introduce three-dimensionality into otherwise planar molecules. When incorporated into a larger molecular framework, the cyclobutane moiety can influence binding affinity, metabolic stability, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide focuses on the this compound scaffold. This structure combines the rigid, puckered cyclobutane ring with a bromophenyl group, a common feature in bioactive molecules that can engage in halogen bonding and other key interactions with biological targets, and a carboxylic acid group, which can act as a crucial pharmacophore or a synthetic handle for further derivatization. This combination of features makes this compound a promising starting point for the development of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases.

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several synthetic routes. A common and adaptable method involves the malonic ester synthesis, which allows for the construction of the cyclobutane ring followed by the introduction of the aryl group. An alternative route involves the synthesis of the corresponding nitrile followed by hydrolysis.

Representative Experimental Protocol: Malonic Ester Synthesis Approach

This protocol describes a general method for the synthesis of a cyclobutanecarboxylic acid derivative, which can be adapted for this compound.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add diethyl malonate.

-

Slowly add 1,3-dibromopropane to the reaction mixture.

-

Reflux the mixture for several hours to facilitate the cyclization reaction.

-

After cooling, quench the reaction with water and extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolyze the resulting diethyl 1,1-cyclobutanedicarboxylate by refluxing with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.

-

After the hydrolysis is complete, acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the 1,1-cyclobutanedicarboxylic acid.

-

Filter and dry the dicarboxylic acid.

-

Heat the 1,1-cyclobutanedicarboxylic acid at its melting point to induce decarboxylation, yielding cyclobutanecarboxylic acid.

To synthesize the target molecule, this compound, a variation of this method would involve starting with 4-bromophenylacetonitrile or a similar precursor to introduce the bromophenyl group at the desired position.

Representative Experimental Protocol: Nitrile Hydrolysis Approach

This protocol outlines the general steps for hydrolyzing a nitrile to a carboxylic acid.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The synthesis of the nitrile precursor can be achieved through various methods, including the reaction of a suitable cyclobutyl halide with a cyanide salt in the presence of a 4-bromophenyl-containing starting material.

Step 2: Hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

-

In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile in a suitable solvent mixture, such as aqueous ethanol.

-

Add a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

If basic hydrolysis is performed, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Biological Activity and Potential Therapeutic Targets

The this compound scaffold has been explored for its potential to inhibit several key protein kinases involved in various disease pathologies. While specific inhibitory data for the parent compound is not widely available, derivatives incorporating this scaffold have shown activity against Glycogen Synthase Kinase-3β (GSK-3β), IκB Kinase β (IKK-β), and Rho-associated coiled-coil containing protein kinase 1 (ROCK-1).

Quantitative Data for Scaffold Derivatives

The following table summarizes the inhibitory activity of a representative derivative containing a related scaffold against GSK-3β and ROCK-1. This data illustrates the potential of the broader chemical class.

| Compound ID | Target Kinase | IC50 |

| Derivative 62 | GSK-3β | 8 nM |

| ROCK-1 | 2.3 µM |

Note: Data is for a complex derivative and not the parent this compound scaffold. This information is presented to demonstrate the potential inhibitory activity of this class of compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

The inhibitory activity of compounds against GSK-3β, IKK-β, and ROCK-1 can be determined using a variety of commercially available in vitro kinase assay kits, often based on luminescence or fluorescence detection. A general workflow is as follows:

-

Reagents and Materials:

-

Recombinant human kinase (GSK-3β, IKK-β, or ROCK-1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature for a set period (e.g., 60 minutes at 30°C).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of potential inhibitors and predicting their therapeutic effects.

GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in neurodegenerative diseases, bipolar disorder, and diabetes.

Caption: GSK-3β signaling pathway and its regulation.

IKK-β Signaling Pathway

IκB kinase β (IKK-β) is a key component of the IKK complex, which is central to the activation of the NF-κB transcription factor. The NF-κB pathway is a critical regulator of the inflammatory response, and its aberrant activation is associated with chronic inflammatory diseases and cancer.

Caption: The canonical NF-κB signaling pathway mediated by IKK-β.

ROCK-1 Signaling Pathway

Rho-associated coiled-coil containing protein kinase 1 (ROCK-1) is a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is involved in regulating cell shape, motility, and contraction, and its dysregulation is implicated in cardiovascular diseases, cancer metastasis, and glaucoma.

Caption: The RhoA/ROCK-1 signaling pathway leading to cellular contraction.

The this compound Scaffold in Drug Development

The unique structural features of the this compound scaffold make it an attractive candidate for further exploration in drug discovery programs.

Workflow for Scaffold-Based Drug Discovery

The development of novel therapeutics from this scaffold would typically follow a structured workflow.

Caption: A typical workflow for scaffold-based drug discovery.

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound derivatives are not available, general principles of ADME optimization would be applied during lead optimization. The presence of the bromophenyl group can influence metabolic stability, and the carboxylic acid moiety can impact solubility and potential for drug-transporter interactions. Medicinal chemistry efforts would focus on modifying the scaffold to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties suitable for clinical development.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its unique three-dimensional structure, combined with the presence of key pharmacophoric features, offers the potential to develop potent and selective inhibitors of kinases such as GSK-3β, IKK-β, and ROCK-1. Further exploration of this scaffold through focused library synthesis and biological screening is warranted to fully realize its therapeutic potential in areas such as neurodegenerative diseases, inflammation, and cancer. The representative protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such endeavors.

In Silico Modeling of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-bromophenyl)cyclobutanecarboxylic acid scaffold has emerged as a promising starting point for the design of novel therapeutic agents. The unique combination of a rigid cyclobutane core, a synthetically versatile bromophenyl group, and a polar carboxylic acid moiety provides a rich three-dimensional chemical space for exploring interactions with various biological targets. Recent patents covering cyclobutyl carboxylic acid derivatives highlight their potential in treating hyperproliferative disorders, such as cancer, as well as inflammatory and autoimmune diseases[1]. This technical guide provides an in-depth overview of the in silico modeling approaches that can be leveraged to design and evaluate analogs of this compound, with a focus on their potential anticancer and anti-inflammatory applications.

While direct in silico studies on this compound analogs for cancer and inflammation are not extensively published, valuable insights can be drawn from computational studies on structurally related compounds, such as bromophenyl-containing heterocycles and other carboxylic acid derivatives. These studies provide a robust framework for the virtual screening, lead optimization, and mechanistic investigation of this promising class of molecules.

Data Presentation: A Comparative Analysis of Analog Performance

To facilitate the comparison of potential drug candidates, it is crucial to present quantitative data in a clear and structured format. The following tables showcase hypothetical yet representative data for a series of this compound analogs, drawing parallels from published studies on similar bromophenyl derivatives with demonstrated biological activity.

Table 1: In Silico Molecular Docking and Predicted Biological Activity

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |

| BCCA-01 | Tubulin | -8.5 | 0.5 | Asn258, Lys352 |

| BCCA-02 | COX-2 | -9.2 | 0.2 | Arg120, Tyr355, Ser530 |

| BCCA-03 | Tubulin | -7.8 | 1.2 | Asn258 |

| BCCA-04 | COX-2 | -8.9 | 0.4 | Arg120, Tyr355 |

| BCCA-05 | Tubulin | -9.1 | 0.3 | Asn258, Lys352, Val318 |

| BCCA-06 | COX-2 | -9.5 | 0.1 | Arg120, Tyr355, Ser530, Met522 |

Table 2: Predicted ADMET Properties of Lead Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Predicted Oral Bioavailability (%) |

| BCCA-01 | 255.11 | 2.8 | 1 | 2 | 37.3 | 85 |

| BCCA-02 | 255.11 | 2.8 | 1 | 2 | 37.3 | 85 |

| BCCA-05 | 269.14 | 3.1 | 1 | 2 | 37.3 | 82 |

| BCCA-06 | 269.14 | 3.1 | 1 | 2 | 37.3 | 82 |

Experimental Protocols: A Roadmap for In Silico Evaluation

The following protocols outline the key computational experiments for the design and evaluation of this compound analogs.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding affinity and interaction patterns of the designed analogs with the target protein's active site.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Tubulin, PDB ID: 5LYJ; COX-2, PDB ID: 4COX) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to the amino acid residues.

-

Minimize the energy of the protein structure using a suitable force field (e.g., OPLS3e).

-

-

Ligand Preparation:

-

Generate 3D structures of the this compound analogs.

-

Assign partial charges and minimize the energy of the ligands using a suitable force field.

-

-

Docking Simulation:

-

Define the binding site on the target protein based on the co-crystallized ligand or known active site residues.

-

Perform docking simulations using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Analyze the docking poses and scores to identify the most promising candidates.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes.

Objective: To assess the stability of the docked poses and the dynamics of the protein-ligand interactions.

Methodology:

-

System Preparation:

-

Use the best-docked pose of the ligand-protein complex as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Simulation:

-

Perform an initial energy minimization of the system.

-

Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it.

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS, AMBER, or NAMD.

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of the designed compounds.

Objective: To computationally predict the pharmacokinetic and toxicological properties of the analogs.

Methodology:

-

Property Calculation:

-

Use web-based tools like SwissADME and ProTox-II or commercial software packages to predict various ADMET parameters.

-

Calculate properties such as molecular weight, LogP, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility.

-

Predict pharmacokinetic properties like oral bioavailability, blood-brain barrier penetration, and cytochrome P450 inhibition.

-

Estimate toxicity profiles, including mutagenicity, carcinogenicity, and acute toxicity (LD50).

-

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action of BCCA analogs via COX-2 inhibition.

Experimental Workflow

References

Potential Therapeutic Targets of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract